Lasmiditan - 439239-90-4

Lasmiditan

Catalog Number: EVT-272592
CAS Number: 439239-90-4
Molecular Formula: C19H18F3N3O2
Molecular Weight: 377.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Lasmiditan (2,4,6-trifluoro-N-[6-[(1-methylpiperidin-4-yl)carbonyl]pyridin-2yl]benzamide) is a novel chemical entity developed for the acute treatment of migraine. [] It represents a first-in-class medication categorized as a “ditan” due to its unique mechanism of action. [] Lasmiditan selectively targets the 5-hydroxytryptamine receptor 1F (5-HT1F), a subtype of serotonin receptors. [] This selective targeting differentiates lasmiditan from triptans, another class of migraine medications, which primarily act on 5-HT1B/1D receptors. [] This distinct mechanism positions lasmiditan as a valuable tool in scientific research to further elucidate the role of 5-HT1F receptors in migraine pathophysiology.

Future Directions
  • Long-Term Effects and Safety: While short-term clinical trials have shown promising results, long-term studies are needed to assess the safety and efficacy of lasmiditan over extended periods. [, ]

Sumatriptan

Compound Description: Sumatriptan is a first-line abortive medication for migraine, belonging to the triptan class. It acts as a 5-HT1B/1D receptor agonist. [, ]

LY334370

Compound Description: LY334370 is an indole-based 5-HT1F receptor agonist that showed initial promise in treating acute migraine attacks. []

Naratriptan

Compound Description: Naratriptan is another member of the triptan class used for acute migraine treatment. It is a 5-HT1B/1D receptor agonist with a longer half-life than other triptans, sometimes used for short-term migraine prophylaxis. []

Rizatriptan

Compound Description: Rizatriptan is a triptan drug known for its high efficacy in treating acute migraine attacks. It primarily acts as a 5-HT1B/1D receptor agonist. []

Ubrogepant

Compound Description: Ubrogepant, alongside Rimegepant, belongs to the gepant class of migraine drugs, acting as a calcitonin gene-related peptide (CGRP) receptor antagonist. [, , , ]

Relevance: Ubrogepant, unlike Lasmiditan, which targets the serotonergic system, acts on the CGRP pathway, offering an alternative mechanism for acute migraine treatment. While both drugs demonstrate efficacy in clinical trials, their adverse effect profiles differ, with Ubrogepant generally showing better tolerability. [, , , ]

Rimegepant

Compound Description: Rimegepant, similar to Ubrogepant, is a CGRP receptor antagonist, offering a non-vasoconstrictive approach to acute migraine treatment. [, , , ]

Synthesis Analysis

The synthesis of Lasmiditan involves several key steps that utilize various organic chemistry techniques. A detailed retrosynthetic analysis reveals that the synthesis begins with the formation of an acid chloride from a carboxylic acid using thionyl chloride. This acid chloride is then converted into a Weinreb amide using dimethylhydroxylamine and triethylamine in dichloromethane at low temperatures (0 to 5 °C). The next step involves the reaction of this Weinreb amide with an organolithium reagent, generated in situ from 2-chloropyridine and n-butyllithium, which yields the desired ketone .

Subsequent reactions include a Buchwald-Hartwig coupling that transforms a chloropyridine into an aminopyridine, followed by amidation with benzoyl chloride to produce Lasmiditan as its hemisuccinate salt in excellent yield . Alternative synthetic routes have also been explored, including acylation processes involving trifluorobenzoic acid and various coupling agents, emphasizing the versatility and complexity of its synthesis .

Molecular Structure Analysis

The molecular formula of Lasmiditan is C_17H_19F_3N_2O, and its structure features a pyridinoyl-piperidine scaffold. This unique architecture distinguishes it from other migraine treatments, particularly triptans, which typically contain an indole structure. The compound’s structure allows it to selectively target the 5-HT_1F receptor, enhancing its therapeutic profile while minimizing unwanted side effects associated with vasoconstriction .

Nuclear magnetic resonance (NMR) spectroscopy has provided detailed insights into its molecular structure, revealing specific chemical shifts that correspond to various functional groups within the molecule. For example, significant peaks in carbon NMR spectra indicate the presence of fluorinated aromatic rings and piperidine moieties .

Chemical Reactions Analysis

Lasmiditan undergoes several significant chemical transformations during its synthesis:

  1. Formation of Acid Chloride: The initial step involves converting a carboxylic acid into an acid chloride using thionyl chloride.
  2. Weinreb Amide Formation: The acid chloride reacts with dimethylhydroxylamine to form a Weinreb amide.
  3. Lithiation Reaction: The Weinreb amide is treated with an organolithium reagent to form a ketone.
  4. Buchwald-Hartwig Coupling: This reaction facilitates the conversion of chloropyridines into aminopyridines through copper-catalyzed amination.
  5. Amidation Reaction: Finally, amidation with benzoyl chloride leads to the formation of Lasmiditan.

Each step requires precise control over reaction conditions such as temperature and solvent choice to optimize yield and purity .

Mechanism of Action

Lasmiditan acts primarily as a selective agonist for the 5-HT_1F serotonin receptor. This mechanism is crucial for its therapeutic effects in treating migraines without causing vasoconstriction—a common side effect associated with other migraine medications like triptans. The binding affinity for the 5-HT_1F receptor allows Lasmiditan to modulate pain pathways effectively without affecting vascular tone significantly .

Upon administration, Lasmiditan achieves peak plasma concentrations approximately 1.8 hours post-ingestion, with an oral bioavailability of about 40%. It can be taken with or without food, indicating its robustness in pharmacokinetic properties .

Physical and Chemical Properties Analysis

Lasmiditan exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 320.35 g/mol.
  • Solubility: It is soluble in organic solvents such as methanol and ethyl acetate but has limited solubility in water.
  • Stability: The compound is stable under normal storage conditions but may degrade under extreme temperatures or in the presence of strong acids or bases.

Thermal analysis techniques such as differential scanning calorimetry (DSC) have been employed to assess its thermal stability and phase transitions, providing insights into its formulation characteristics for pharmaceutical applications .

Applications

Lasmiditan's primary application lies in its use as an acute treatment for migraine headaches. Its unique mechanism allows it to be effective for patients who may not tolerate traditional migraine therapies due to their vasoconstrictive properties. Clinical studies have demonstrated that Lasmiditan can significantly reduce headache severity within two hours of administration .

Moreover, ongoing research aims to explore additional therapeutic uses for Lasmiditan beyond migraine treatment, potentially expanding its application within neurology and pain management fields.

Pharmacological Mechanisms of Action

Serotonergic Receptor Specificity: 5-HT1F Agonism vs. Off-Target Receptor Interactions

Lasmiditan (brand name Reyvow®) is a first-in-class selective serotonin 5-HT1F receptor agonist, structurally classified as a "ditan" due to its absence of an indole ring. Unlike triptans (e.g., sumatriptan), which target 5-HT1B/1D receptors, lasmiditan exhibits >440-fold greater selectivity for 5-HT1F receptors over 5-HT1B and 5-HT1D subtypes [2] [3]. This specificity is critical because 5-HT1B activation mediates vasoconstriction, whereas 5-HT1F receptors are primarily neuronal and devoid of vasoactive effects [7] [8]. Radioligand binding assays confirm lasmiditan’s minimal affinity for other off-target receptors (e.g., α-adrenergic, dopaminergic, or muscarinic receptors), reducing risks of cardiovascular complications associated with non-selective agonists [3] [5].

Table 1: Receptor Binding Affinity Profile of Lasmiditan

Receptor SubtypeAffinity (Ki, nM)Selectivity Ratio vs. 5-HT1F
5-HT1F1.71 (Reference)
5-HT1B862507-fold lower
5-HT1D451265-fold lower
5-HT1A>10,000Negligible

Data derived from preclinical binding studies [3] [8].

Trigeminovascular System Modulation: Inhibition of Neurogenic Inflammation and Nociceptive Signaling

Lasmiditan’s primary antimigraine effects arise from modulation of the trigeminovascular system. The 5-HT1F receptors are densely expressed on trigeminal ganglion neurons and nerve terminals innervating meningeal tissues [1] [7]. Activation of these receptors inhibits:

  • Neurogenic inflammation: Lasmiditan suppresses plasma protein extravasation in the dura mater by blocking neuropeptide release from C-fibers, reducing sterile inflammation [1] [7].
  • Nociceptive signaling: Preclinical studies show lasmiditan attenuates neuronal firing in the trigeminal nucleus caudalis (TNC), a key relay site for craniofacial pain. This correlates with reduced expression of c-Fos (a marker of neuronal activation) in the TNC after noxious stimulation [1] [8].These effects occur independent of vasoconstriction, contrasting sharply with triptan mechanisms [3] [7].

Table 2: Effects of Lasmiditan on Trigeminovascular Pathways

Experimental ModelKey FindingSignificance
Electrical stimulation of dura80% reduction in protein extravasationBlocks neurogenic inflammation [1]
c-Fos immunohistochemistry↓ c-Fos expression in TNC neuronsInhibits central pain processing [7]
Electrophysiology (TNC neurons)Suppression of dural-evoked nociceptive firingDirect antinociceptive action [8]

Role in Calcitonin Gene-Related Peptide (CGRP) and Glutamate Pathway Suppression

Lasmiditan potently inhibits release of key migraine mediators:

  • CGRP: A potent vasodilatory neuropeptide released from trigeminal nerves during migraine. Lasmiditan reduces CGRP release by >50% in isolated trigeminal ganglia and dural tissues, confirmed via immunoassay [1] [3]. This normalizes CGRP levels in migraineurs, diminishing neurogenic vasodilation and pain transmission [1] [4].
  • Glutamate: Lasmiditan decreases glutamate release in the TNC and thalamus, mitigating excitatory neurotransmission that drives central sensitization and allodynia [1] [8].

This dual suppression disrupts the "neuroinflammatory cascade" in migraine:

  • Peripheral sensitization (CGRP-driven meningeal inflammation) →
  • Central sensitization (glutamate-mediated hyperexcitability in brainstem/thalamus) [1] [4].

Table 3: Molecular Effects of Lasmiditan vs. Triptans

PathwayLasmiditanTriptans
CGRP ReleaseInhibition via 5-HT1FInhibition via 5-HT1B/1D
Glutamate Release↓ in TNC and thalamusLimited central penetration
VasoconstrictionAbsentSignificant (5-HT1B)

Comparative data from in vitro and in vivo studies [1] [3] [8].

Central vs. Peripheral Mechanisms of Antinociceptive Activity

Lasmiditan exerts effects at both peripheral and central sites:

  • Peripheral action: High lipophilicity (logP > 3) enables diffusion across the blood-brain barrier (BBB), but 5-HT1F receptors on peripheral trigeminal terminals also contribute. Activation here inhibits neuropeptide release from meningeal nociceptors, reducing peripheral sensitization [4] [7].
  • Central action: Brain penetration facilitates activity at critical CNS sites:
  • Trigeminal nucleus caudalis: Blocks synaptic transmission between peripheral and second-order neurons [1] [8].
  • Thalamus: Attenuates tertiary nociceptive processing, preventing cephalic/allodynic symptoms [1] [4].
  • Descending pain modulatory pathways: Enhances endogenous pain inhibition via brainstem 5-HT1F receptors [4] [7].

Emerging evidence suggests lasmiditan may also promote mitochondrial biogenesis in neurons via 5-HT1F activation, potentially addressing energy metabolism deficits implicated in migraine [3] [7].

Table 4: Sites of Lasmiditan Action in the Pain Pathway

SiteMechanismFunctional Outcome
Peripheral terminals↓ CGRP/Substance P releaseReduced neurogenic inflammation
Trigeminal ganglionHyperpolarization of neuronal cell bodiesBlocked signal propagation to CNS
Trigeminal nucleus caudalis↓ Glutamate release and c-Fos expressionInhibited central sensitization
ThalamusBlockade of nociceptive relay to cortexSuppression of allodynia
Brainstem nucleiActivation of descending inhibitory pathwaysEnhanced endogenous pain control [4] [7]

Properties

CAS Number

439239-90-4

Product Name

Lasmiditan

IUPAC Name

2,4,6-trifluoro-N-[6-(1-methylpiperidine-4-carbonyl)pyridin-2-yl]benzamide

Molecular Formula

C19H18F3N3O2

Molecular Weight

377.4 g/mol

InChI

InChI=1S/C19H18F3N3O2/c1-25-7-5-11(6-8-25)18(26)15-3-2-4-16(23-15)24-19(27)17-13(21)9-12(20)10-14(17)22/h2-4,9-11H,5-8H2,1H3,(H,23,24,27)

InChI Key

XEDHVZKDSYZQBF-UHFFFAOYSA-N

SMILES

CN1CCC(CC1)C(=O)C2=NC(=CC=C2)NC(=O)C3=C(C=C(C=C3F)F)F

Solubility

Soluble in DMSO, not in water

Synonyms

2,4,6-trifluoro-N-(6-((1-methylpiperidin-4-yl)carbonyl)pyridin-2yl)benzamide
COL-144
lasmiditan
lasmiditan hydrochloride
LY573144
Reyvow

Canonical SMILES

CN1CCC(CC1)C(=O)C2=NC(=CC=C2)NC(=O)C3=C(C=C(C=C3F)F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.